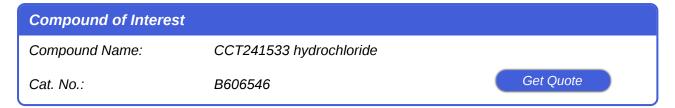


CCT241533 Hydrochloride: A Selective CHK2 Inhibitor for Advancing Cancer Therapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks, CHK2 orchestrates cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity.[1] Its position as a key regulator in the DDR makes it a compelling target for therapeutic intervention in oncology. **CCT241533 hydrochloride** is a potent and highly selective, ATP-competitive inhibitor of CHK2, demonstrating significant potential as a tool for both basic research and as a component of novel anti-cancer strategies.[2][3] This technical guide provides a comprehensive overview of CCT241533, including its biochemical and cellular activity, the CHK2 signaling pathway, and detailed experimental protocols for its characterization.

Data Presentation Biochemical and Cellular Activity of CCT241533

The following tables summarize the key quantitative data for **CCT241533 hydrochloride**, providing a clear comparison of its biochemical potency and cellular effects.

Table 1: In Vitro Potency and Selectivity



Target	IC50 (nM)	Ki (nM)	Selectivity (CHK1/CHK2 IC50 Ratio)
CHK2	3[2][3]	1.16[2]	~82-fold[3]
CHK1	190-245[2][3]	Not Reported	

Table 2: Kinase Selectivity Profile (% Inhibition at 1 μ M CCT241533)

Kinase	% Inhibition
CHK2	>80
PHK	>80
MARK3	>80
GCK	>80
MLK1	>80
80 other kinases	<80

Data from a screen of 85 kinases.[4]

Table 3: Cellular Activity of CCT241533

Cell Line	GI50 (μM)
HT-29	1.7[2]
HeLa	2.2[2]
MCF-7	5.1[2]

Signaling Pathways and Experimental Workflows CHK2 Signaling Pathway in Response to DNA Damage

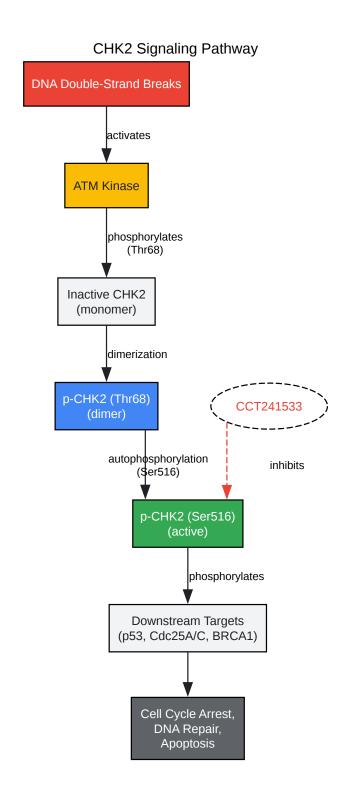


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DNA double-strand breaks (DSBs) trigger the activation of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates CHK2 at Threonine 68 (Thr68), leading to CHK2 dimerization and autophosphorylation at sites such as Serine 516 (S516), resulting in its full activation.[5] Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.





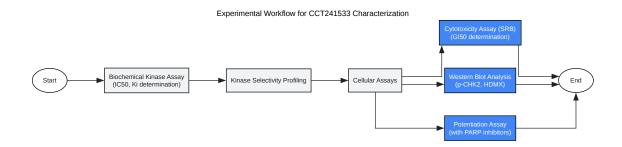
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CHK2 signaling upon DNA damage and its inhibition.



Experimental Workflow for Characterizing CCT241533

The characterization of a selective CHK2 inhibitor like CCT241533 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.



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A generalized workflow for CHK2 inhibitor characterization.

Experimental Protocols In Vitro CHK2 Kinase Assay (Radiometric)

This assay measures the ability of CCT241533 to inhibit the phosphorylation of a substrate peptide by recombinant CHK2.

Materials:

- Recombinant human CHK2 enzyme
- CCT241533 hydrochloride



- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Substrate peptide (e.g., CHKtide)
- [y-32P]ATP
- Phosphocellulose P81 paper
- 1% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of CCT241533 in kinase assay buffer.
- In a reaction tube, combine the recombinant CHK2 enzyme, the substrate peptide, and the diluted CCT241533 or vehicle control.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
- Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the radioactivity on the P81 paper using a scintillation counter.
- Calculate the percent inhibition of CHK2 activity at each CCT241533 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

Cell Culture and Treatment:



- Human cancer cell lines (e.g., HT-29, HeLa, MCF-7) are cultured in appropriate media and conditions.
- To induce DNA damage and CHK2 activation, cells are treated with a DNA-damaging agent such as etoposide (e.g., 50 μM for 5 hours).[4]
- For inhibitor studies, cells are pre-incubated with varying concentrations of CCT241533 for 1
 hour before the addition of the DNA-damaging agent.

Western Blot Analysis for CHK2 Phosphorylation and HDMX Degradation: This assay assesses the ability of CCT241533 to inhibit CHK2 activity in a cellular context by measuring the phosphorylation of CHK2 and the degradation of its downstream target, HDMX.

Materials:

- Treated and untreated cell pellets
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies:
 - Rabbit anti-p-CHK2 (Ser516)
 - Rabbit anti-p-CHK2 (Thr68)
 - Mouse or Rabbit anti-total CHK2
 - Anti-HDMX antibody
 - Loading control antibody (e.g., anti-β-actin)



- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

- Lyse the cell pellets and determine the protein concentration of each lysate.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Sulforhodamine B (SRB) Cytotoxicity Assay: This assay determines the growth inhibitory effects of CCT241533 on cancer cell lines.[6][7][8][9][10]

Materials:

- Adherent cancer cell lines
- CCT241533 hydrochloride
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- 1% Acetic acid



- 10 mM Tris base solution
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of CCT241533 for a specified period (e.g., 96 hours).
- Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the protein-bound dye with 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Potentiation Assay: This assay evaluates the ability of CCT241533 to enhance the cytotoxicity of other anti-cancer agents, such as PARP inhibitors.[2]

Procedure:

- Cells are treated with a fixed, non-toxic concentration of CCT241533 in combination with increasing concentrations of a PARP inhibitor.
- Cell viability is assessed using the SRB assay after a 96-hour incubation.
- The GI50 of the PARP inhibitor is determined in the presence and absence of CCT241533.



 A potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI greater than 1 indicates potentiation.

Conclusion

CCT241533 hydrochloride is a powerful research tool for elucidating the complex roles of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an excellent candidate for further investigation as a potential therapeutic agent, particularly in combination with DNA-damaging agents and PARP inhibitors. The detailed data and protocols provided in this guide are intended to facilitate the effective use of CCT241533 in advancing our understanding of cancer biology and developing novel therapeutic strategies.

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